molecular formula C29H30O8 B8097361 2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid

2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid

Cat. No.: B8097361
M. Wt: 506.5 g/mol
InChI Key: HHVHDJBVEPJKGJ-UHFFFAOYSA-N
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Description

2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid is an organic compound with the molecular formula C29H30O8 and a molecular weight of 506.55 g/mol . This compound is characterized by the presence of two butoxybenzoyl groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid typically involves the esterification of 2,5-dihydroxybenzoic acid with 4-butoxybenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with various enzymes and receptors. The compound’s unique structure allows it to modulate biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis[(4-methoxybenzoyl)oxy]-benzoic acid
  • 2,5-Bis[(4-ethoxybenzoyl)oxy]-benzoic acid
  • 2,5-Bis[(4-propoxybenzoyl)oxy]-benzoic acid

Uniqueness

2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid is unique due to its butoxy substituents, which confer distinct physicochemical properties compared to its methoxy, ethoxy, and propoxy analogs. These properties include differences in solubility, reactivity, and biological activity, making it a compound of interest for specific applications .

Properties

IUPAC Name

2,5-bis[(4-butoxybenzoyl)oxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O8/c1-3-5-17-34-22-11-7-20(8-12-22)28(32)36-24-15-16-26(25(19-24)27(30)31)37-29(33)21-9-13-23(14-10-21)35-18-6-4-2/h7-16,19H,3-6,17-18H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVHDJBVEPJKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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